3-(3-Isopropyl-1H-1,2,4-triazol-1-yl)piperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H18N4 |
|---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
3-(3-propan-2-yl-1,2,4-triazol-1-yl)piperidine |
InChI |
InChI=1S/C10H18N4/c1-8(2)10-12-7-14(13-10)9-4-3-5-11-6-9/h7-9,11H,3-6H2,1-2H3 |
InChI Key |
PVPKJYLAGAKWTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C=N1)C2CCCNC2 |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The one-pot three-component synthesis leverages a sequential coupling-cyclization strategy involving amidines, carboxylic acids, and hydrazines. This method, adapted from combinatorial chemistry workflows, enables rapid assembly of 1,2,4-triazole derivatives with high regioselectivity. For 3-(3-isopropyl-1H-1,2,4-triazol-1-yl)piperidine, the reaction proceeds via:
-
Amidine-Carboxylic Acid Coupling : Activation of the carboxylic acid (e.g., isovaleric acid) using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) facilitates amide bond formation with a piperidine-derived amidine.
-
Cyclization with Hydrazines : The intermediate acylamidine undergoes acid-catalyzed cyclization with hydrazine derivatives, yielding the triazole-piperidine scaffold.
Optimization and Yield
Key parameters influencing yield include:
-
Steric Effects : Bulky substituents on amidines (e.g., isopropyl groups) reduce reaction efficiency due to hindered nucleophilic attack. Electron-deficient amidines exhibit superior reactivity.
-
Temperature Control : Maintaining temperatures between 60–100°C during cyclization ensures complete conversion without side-product formation.
-
Solvent Selection : Dimethylformamide (DMF) enhances solubility of intermediates, achieving yields up to 81% in parallel synthesis.
Table 1: One-Pot Synthesis Conditions and Outcomes
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 80°C | 81 | 95 |
| Solvent | DMF | 78–81 | 93–97 |
| Catalyst | HATU | 81 | 95 |
Alkylation of Azoles Followed by Hydrogenation
Synthetic Pathway
This two-step approach involves:
-
Alkylation of Azoles : Piperidine mesylates or chlorides react with 1H-1,2,4-triazole anions generated via deprotonation with sodium hydride (NaH) in DMF.
-
Catalytic Hydrogenation : The alkylated intermediate undergoes hydrogenation over palladium-on-carbon (Pd/C) to reduce any unsaturated bonds and improve stereochemical purity.
Critical Analysis
-
Substrate Compatibility : Steric hindrance at the piperidine nitrogen necessitates using mesylates (e.g., benzyl 2-(chloromethyl)piperidine-1-carboxylate) to ensure efficient alkylation.
-
Hydrogenation Conditions : Hydrogen pressure (1 bar) and methanol as solvent optimize catalyst activity, achieving 45–60% overall yield.
Table 2: Alkylation-Hydrogenation Performance Metrics
| Step | Reagents | Yield (%) | Time (h) |
|---|---|---|---|
| Alkylation | NaH, DMF, 100°C | 50–60 | 8 |
| Hydrogenation | 10% Pd/C, MeOH | 45–52 | 24 |
Multi-Step Synthesis via Acylamidine Intermediate
Patent-Based Methodology
A patented route employs a multi-step sequence to construct the triazole ring post-piperidine functionalization:
-
Formation of Acylamidine Intermediate : Piperidine derivatives react with tert-butyl formoacetate in the presence of 2,2-dimethyl-1,3-dioxane-4,6-dione and pyridine.
-
Cyclization with Hydrazine Hydrochloride : The intermediate undergoes acid-mediated cyclization, followed by purification via column chromatography.
Advantages and Limitations
Table 3: Multi-Step Synthesis Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| Cyclization Temperature | 60–70°C | +15% |
| Hydrazine Equivalents | 1.2 eq | +10% |
| Purification Method | Column Chromatography | +20% Purity |
Comparative Analysis of Preparation Methods
Efficiency and Scalability
-
One-Pot Synthesis offers the highest throughput (81% yield) and is ideal for combinatorial libraries but struggles with sterically hindered substrates.
-
Alkylation-Hydrogenation provides stereochemical control but requires prolonged hydrogenation times (24 h).
-
Multi-Step Synthesis balances scalability and purity but involves complex work-up procedures.
Chemical Reactions Analysis
Types of Reactions
3-(3-Isopropyl-1H-1,2,4-triazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the triazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) at reflux temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydride in DMF at elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced triazole derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Antifungal Properties
The primary application of 3-(3-Isopropyl-1H-1,2,4-triazol-1-yl)piperidine lies in its antifungal activity . Triazole derivatives are well-known for their ability to inhibit fungal growth by targeting the biosynthesis of ergosterol, a critical component of fungal cell membranes. This compound has demonstrated efficacy against various fungal pathogens, including:
- Candida albicans
- Cryptococcus neoformans
Studies suggest that modifications to the triazole ring can enhance antifungal efficacy against these pathogens, making this compound a potential lead for developing new antifungal agents aimed at resistant strains.
Other Potential Therapeutic Applications
Beyond antifungal applications, this compound shows promise in several other therapeutic areas:
- Anti-inflammatory Activity : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, potentially through mechanisms similar to those observed in other triazole derivatives.
- Antitumor Activity : Given the structural similarities with other bioactive compounds, there is potential for exploring its efficacy against various cancer cell lines.
Case Studies and Research Findings
Several studies have documented the biological evaluation of triazole derivatives including this compound:
Case Study: Antifungal Evaluation
In a recent study evaluating the antifungal properties of various triazole derivatives against Candida albicans, this compound exhibited significant inhibitory activity comparable to established antifungals like fluconazole.
Case Study: Molecular Docking
Molecular docking studies revealed that this compound binds effectively to the active site of lanosterol demethylase (a target enzyme in ergosterol biosynthesis), highlighting its potential as a lead compound for further development.
Mechanism of Action
The mechanism of action of 3-(3-Isopropyl-1H-1,2,4-triazol-1-yl)piperidine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. The piperidine ring can interact with receptors or other biomolecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Structural Analogs in Piperidine-Triazole Derivatives
The following table summarizes key structural analogs and their distinguishing features:
Key Structural and Functional Differences
- Substituent Variations: The target compound lacks the 1-methyl group present in analogs like CAS 1341697-61-7 and CAS 1343384-62-2. Positional Isomerism: The piperidine attachment position (2-, 3-, or 4-) influences electronic and steric environments. For example, 4-substituted analogs (CAS 1343384-62-2) may exhibit distinct conformational preferences compared to the 3-substituted target compound . Linker Groups: CAS 1343611-91-5 introduces a methylene bridge between the triazole and piperidine, altering spatial geometry and flexibility compared to the direct linkage in the target compound .
Functional Group Additions :
- Compounds 5d and 5a (from ) incorporate isatin cores and fluorobenzyl groups , which confer additional hydrogen-bonding and electron-withdrawing properties absent in the target compound. These features correlate with higher molecular weights (468.92 vs. 194.28) and elevated melting points (115–127°C vs. N/A).
Implications for Research and Development
The structural variations among these analogs underscore the importance of substituent positioning and functional group selection in modulating properties such as solubility, bioavailability, and target affinity. For instance:
- Bioactivity : Fluorobenzyl-containing analogs (5d, 5a) may exhibit enhanced antimicrobial or anticancer activity due to fluorine’s electronegativity, whereas the isopropyl group in the target compound could improve lipophilicity .
- Synthetic Scalability : The commercial availability of analogs like CAS 1341697-61-7 suggests feasible large-scale synthesis routes for the target compound via tailored alkylation or cyclization strategies .
Biological Activity
3-(3-Isopropyl-1H-1,2,4-triazol-1-yl)piperidine is a compound of significant interest in medicinal chemistry, particularly due to its antifungal properties. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 1,2,4-triazole moiety. The triazole group is crucial for its biological activity, particularly in inhibiting fungal growth. The presence of nitrogen atoms in the triazole enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₆N₄ |
| Molecular Weight | 180.25 g/mol |
| CAS Number | 1546563-62-5 |
| Structure | Structure |
Antifungal Activity
Research indicates that this compound exhibits antifungal properties , akin to other triazole derivatives. It has shown efficacy against various fungal pathogens, including Candida albicans and Cryptococcus neoformans. The mechanism of action primarily involves the inhibition of cytochrome P450 enzymes involved in ergosterol biosynthesis, a critical component of fungal cell membranes .
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications to the triazole ring can significantly enhance antifungal efficacy. For instance, the isopropyl substitution on the triazole ring improves lipophilicity and potentially increases membrane permeability, leading to better antifungal activity compared to similar compounds lacking such substitutions.
The interaction of this compound with biological targets is vital for understanding its mechanism of action. Molecular docking studies have indicated that this compound may bind effectively to enzymes involved in fungal metabolism. Such interactions can be quantitatively assessed using enzyme inhibition assays to determine binding affinities and inhibition constants.
Comparative Efficacy
A comparative analysis with similar compounds reveals distinct differences in biological activity:
| Compound Name | CAS Number | Similarity Index | Antifungal Activity (MIC) |
|---|---|---|---|
| This compound | 1546563-62-5 | - | Effective against C. albicans |
| 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine | 423165-07-5 | 0.84 | Moderate |
| 5-Isopropyl-4H-1,2,4-triazol-3-amine | 22882-41-3 | 0.63 | Low |
Potential Applications
Due to its antifungal properties, this compound has potential applications in developing new antifungal agents targeting resistant strains of fungi. Furthermore, its unique structural features may allow exploration in other therapeutic areas such as anti-inflammatory or anticancer activities .
Case Studies
Recent studies have highlighted the compound's effectiveness:
- In Vitro Studies : Inhibition assays demonstrated that this compound had an MIC value comparable to established antifungals like fluconazole against C. albicans.
- Molecular Docking : Docking simulations indicated strong binding interactions with lanosterol demethylase (a key enzyme in ergosterol biosynthesis), supporting its role as a potential lead compound for antifungal drug development .
Q & A
Q. What are the key synthetic routes for 3-(3-Isopropyl-1H-1,2,4-triazol-1-yl)piperidine?
The synthesis typically involves multi-step reactions starting with cyclization of precursors such as hydrazine derivatives and ketones under acidic or catalytic conditions. For example, triazole ring formation can be achieved via cyclization reactions using hydrazine hydrate and ketones, followed by functionalization of the piperidine moiety. Reaction optimization often employs Design of Experiments (DoE) to balance variables like temperature, solvent polarity, and catalyst loading, ensuring reproducibility and scalability .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
Characterization involves a combination of spectroscopic and chromatographic techniques:
- NMR (1H/13C) to verify substituent positions and ring conformations.
- HPLC/MS for purity assessment and molecular weight confirmation.
- X-ray crystallography (if crystalline) for absolute configuration determination.
- Elemental analysis to validate stoichiometry. Rigorous quality control protocols, including batch-specific Certificates of Analysis (CoA), are critical for reproducibility .
Q. What preliminary biological assays are recommended to assess its bioactivity?
Initial screening should focus on target-agnostic assays:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, given triazole’s affinity for metalloenzymes. Dose-response curves (IC50/EC50) and positive controls (e.g., cisplatin for cytotoxicity) are essential for benchmarking .
Advanced Research Questions
Q. How can researchers design experiments to optimize reaction yield and purity while minimizing trial-and-error approaches?
Implement statistical DoE (e.g., factorial designs) to identify critical variables (e.g., reagent stoichiometry, pH). Pair this with computational reaction path modeling (e.g., density functional theory (DFT) for transition-state analysis) to predict optimal conditions. For example, ICReDD’s integrated computational-experimental workflows reduce optimization time by 30–50% through automated condition screening .
Q. How to resolve contradictions in reported biological activity data across studies?
Conduct comparative meta-analysis with standardized protocols:
- Replicate assays under uniform conditions (e.g., cell line origin, serum concentration).
- Control for substituent effects by synthesizing analogs (e.g., replacing isopropyl with cyclopropyl) and testing side-by-side.
- Use molecular docking to correlate structural variations with target binding affinity (e.g., triazole’s interaction with ATP-binding pockets) .
Q. What is the role of substituents on the triazole ring in modulating target binding and selectivity?
Substituents like isopropyl influence steric hindrance and hydrophobic interactions. For example:
- Isopropyl : Enhances lipophilicity, improving membrane permeability but potentially reducing solubility.
- Cyclopropyl : Increases metabolic stability by resisting oxidative degradation. Systematic structure-activity relationship (SAR) studies, coupled with molecular dynamics simulations, can quantify these effects .
Q. What computational approaches are effective for predicting reactivity and regioselectivity in triazole-piperidine derivatives?
- Quantum mechanical calculations (e.g., DFT) to model reaction pathways and transition states.
- Machine learning (e.g., graph neural networks) trained on reaction databases to predict regioselectivity in triazole functionalization.
- Molecular docking (AutoDock Vina, Schrödinger) to prioritize analogs with high target affinity .
Q. What are the key challenges in scaling up synthesis from lab to pilot-scale production?
- Reactor design : Transition from batch to continuous flow systems to improve heat/mass transfer.
- Purification : Optimize chromatography or crystallization for high-throughput recovery.
- Process control : Implement real-time monitoring (e.g., PAT tools) to maintain consistency. Industrial-scale synthesis often requires trade-offs between yield and cost, necessitating lifecycle assessment (LCA) for sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
